molecular formula C13H10FNO2 B1466439 4-Fluoro-3-phenoxybenzaldehyde oxime CAS No. 1192002-32-6

4-Fluoro-3-phenoxybenzaldehyde oxime

Cat. No. B1466439
CAS RN: 1192002-32-6
M. Wt: 231.22 g/mol
InChI Key: DBGJLFKUOLXQGH-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-phenoxybenzaldehyde oxime is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-phenoxybenzaldehyde oxime is 1S/C13H10FNO2/c14-12-7-6-10(9-15-16)8-13(12)17-11-4-2-1-3-5-11/h1-8H,9H2 . The SMILES structure is C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=N/O)F .

Scientific Research Applications

Synthesis and Chemical Properties

4-Fluoro-3-phenoxybenzaldehyde is a key intermediate in the synthesis of various chemical compounds. Its synthesis involves chlorination and Sommelet reaction, providing a high yield and purity, which is crucial for further chemical reactions and applications (Zhao Wenxian et al., 2005). Additionally, it serves as a starting material for the synthesis of 1,3,4-oxadiazoles with insecticidal activity, showcasing its importance in developing new agrochemicals (T. Mohan et al., 2004).

Analytical Applications

In analytical chemistry, 4-Fluoro-3-phenoxybenzaldehyde oxime derivatives are utilized in sensitive detection methods. For instance, a method for determining degradation products of flumethrin in honey uses this compound, demonstrating its role in environmental monitoring and food safety (Jinhui Zhou et al., 2007).

Radiolabeling and Imaging

The compound is also explored in radiolabeling for biomedical applications. It has been used in the synthesis of novel fluorinated aldehyde-containing prosthetic groups for peptide labeling in positron emission tomography (PET) imaging, highlighting its potential in diagnostic medicine and research (M. Glaser et al., 2008).

Oxidative Coupling and Chemical Transformations

It plays a role in oxidative coupling reactions, essential for synthesizing complex organic molecules, including bisbenzocyclooctadiene lignan lactones and aporphinic alkaloids, showcasing its utility in organic synthesis and drug discovery (D. Planchenault et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

(NE)-N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-7-6-10(9-15-16)8-13(12)17-11-4-2-1-3-5-11/h1-9,16H/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGJLFKUOLXQGH-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-phenoxybenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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